

Application Note and Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole

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Compound of Interest

Compound Name: **4-Bromo-1-isopropyl-1H-pyrazole**

Cat. No.: **B1290141**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of **4-Bromo-1-isopropyl-1H-pyrazole** from 1-isopropyl-1H-pyrazole via electrophilic bromination. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making **4-Bromo-1-isopropyl-1H-pyrazole** a valuable intermediate in the synthesis of more complex molecules.^{[1][2]} The protocol described herein utilizes N-bromosuccinimide (NBS) as the brominating agent, which is known to provide excellent regioselectivity for the 4-position of the pyrazole ring.^{[1][3]}

Key Experiment: Electrophilic Bromination of 1-isopropyl-1H-pyrazole

The central experiment involves the regioselective bromination of 1-isopropyl-1H-pyrazole using N-bromosuccinimide in a suitable solvent. The 4-position of the pyrazole ring is electronically enriched and thus more susceptible to electrophilic attack.^[1]

Experimental Protocol

Materials:

- 1-isopropyl-1H-pyrazole (98% purity)

- N-bromosuccinimide (NBS) (99% purity)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes (for chromatography)
- Ethyl acetate (for chromatography)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

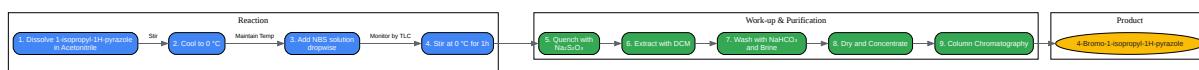
Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of starting material).
- Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
- Addition of NBS: In a separate container, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile (15 mL per 1 g of NBS). Transfer this solution to a dropping funnel.
- Reaction: Add the NBS solution dropwise to the cooled solution of 1-isopropyl-1H-pyrazole over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
- Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower R_f spot indicates the formation of the product.
- Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **4-Bromo-1-isopropyl-1H-pyrazole**.

Data Presentation

Parameter	Value
Starting Material	1-isopropyl-1H-pyrazole
Reagent	N-bromosuccinimide (NBS)
Stoichiometry (Substrate:NBS)	1 : 1.05
Solvent	Anhydrous Acetonitrile
Reaction Temperature	0 °C
Reaction Time	1.5 hours
Work-up	Aqueous wash and extraction
Purification Method	Silica gel column chromatography
Expected Yield	85-95%
Product Appearance	Colorless to pale yellow oil or solid
Molecular Formula	C ₆ H ₉ BrN ₂
Molecular Weight	189.05 g/mol

Mandatory Visualization



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References

- 1. Buy 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde [smolecule.com]
- 2. Buy 3-Bromo-4-isopropyl-1H-pyrazole [smolecule.com]
- 3. scielo.org.mx [scielo.org.mx]
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